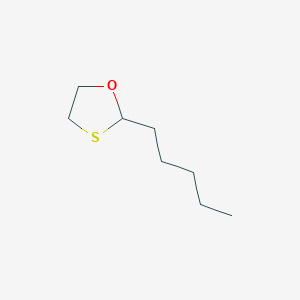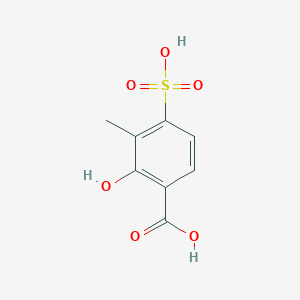![molecular formula C15H23NO3 B14596408 Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- CAS No. 61170-37-4](/img/structure/B14596408.png)
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a dimethoxyphenyl group and a methoxy substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or amine-substituted products.
科学的研究の応用
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolizidine: A related compound with a fused ring structure.
Pyrrolidin-2-one: A derivative with a carbonyl group, known for its biological activities.
Uniqueness
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61170-37-4 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2-[dimethoxy-(4-methoxyphenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C15H23NO3/c1-16-11-5-6-14(16)15(18-3,19-4)12-7-9-13(17-2)10-8-12/h7-10,14H,5-6,11H2,1-4H3 |
InChIキー |
JZDMFPAQCVCPBH-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C(C2=CC=C(C=C2)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


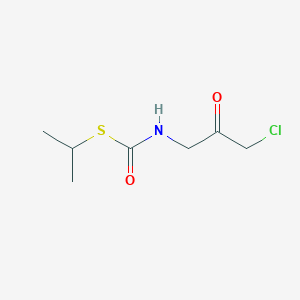
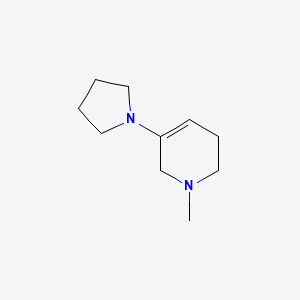
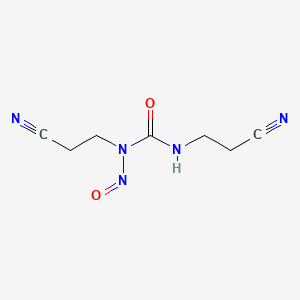
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
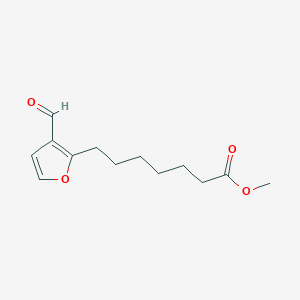
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

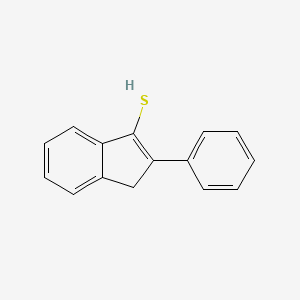
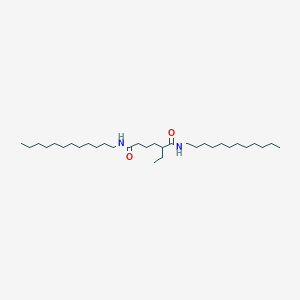
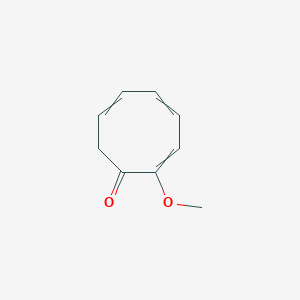
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
